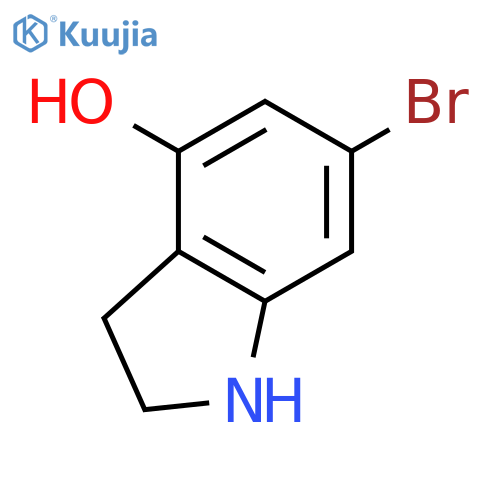Cas no 1000342-73-3 (6-Bromo-4-hydroxy (1H)indolin)

6-Bromo-4-hydroxy (1H)indolin structure
商品名:6-Bromo-4-hydroxy (1H)indolin
6-Bromo-4-hydroxy (1H)indolin 化学的及び物理的性質
名前と識別子
-
- 6-bromo-4-indolinol
- SCHEMBL14234585
- 1000342-73-3
- DTXSID701300131
- 1H-Indol-4-ol, 6-bromo-2,3-dihydro-
- 6-bromoindolin-4-ol
- 6-bromo-2,3-dihydro-1H-indol-4-ol
- 6-Bromo-4-hydroxy (1H)indolin
-
- インチ: InChI=1S/C8H8BrNO/c9-5-3-7-6(1-2-10-7)8(11)4-5/h3-4,10-11H,1-2H2
- InChIKey: ZHDPRPOEJUUMDH-UHFFFAOYSA-N
- ほほえんだ: C1CNC2=C1C(=CC(=C2)Br)O
計算された属性
- せいみつぶんしりょう: 212.97893g/mol
- どういたいしつりょう: 212.97893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- ぶんしりょう: 214.06g/mol
- トポロジー分子極性表面積: 32.3Ų
6-Bromo-4-hydroxy (1H)indolin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B998563-10mg |
6-Bromo-4-hydroxy (1H)indolin |
1000342-73-3 | 10mg |
$ 135.00 | 2022-06-06 | ||
| TRC | B998563-2mg |
6-Bromo-4-hydroxy (1H)indolin |
1000342-73-3 | 2mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B998563-1mg |
6-Bromo-4-hydroxy (1H)indolin |
1000342-73-3 | 1mg |
$ 50.00 | 2022-06-06 |
6-Bromo-4-hydroxy (1H)indolin 関連文献
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
1000342-73-3 (6-Bromo-4-hydroxy (1H)indolin) 関連製品
- 7555-94-4(4-methoxy-2,3-dihydro-1H-indole)
- 3416-18-0(5-Hydroxyindolin-2-one)
- 496-15-1(2,3-dihydro-1H-indole)
- 6640-50-2(8-Hydroxy-1,2,3,4-tetrahydroquinoline)
- 6855-48-7(6-hydroxy-2,3-dihydro-1H-indol-2-one)
- 7556-47-0(6-Methoxyindoline)
- 120-37-6(3-Ethylamino-p-cresol)
- 7699-17-4(4-methoxyindolin-2-one)
- 7699-18-5(5-Methoxyindole)
- 3373-00-0(1,2,3,4-Tetrahydro-quinoline-6-ol)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
